molecular formula C13H15N B12410395 N-prop-2-ynyl-1,2,3,4-tetrahydronaphthalen-2-amine

N-prop-2-ynyl-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B12410395
M. Wt: 185.26 g/mol
InChI Key: RELIUPLDFYVMJL-UHFFFAOYSA-N
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Description

N-prop-2-ynyl-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound with the molecular formula C13H15N It is a derivative of tetrahydronaphthalene, featuring a propynyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-prop-2-ynyl-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with propargylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and requires an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

While the compound is mainly synthesized in laboratory settings, industrial production methods would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-prop-2-ynyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable nucleophile.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of more saturated amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-prop-2-ynyl-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its effects on neurological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-prop-2-ynyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyl group can participate in various binding interactions, influencing the compound’s activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
  • 2-Aminotetralin
  • Prop-2-ynyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine

Uniqueness

N-prop-2-ynyl-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to the presence of the propynyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds, making it valuable for specific research applications.

Properties

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

N-prop-2-ynyl-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C13H15N/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13/h1,3-6,13-14H,7-10H2

InChI Key

RELIUPLDFYVMJL-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1CCC2=CC=CC=C2C1

Origin of Product

United States

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